molecular formula C10H10F2OS B1423286 1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one CAS No. 1341149-68-5

1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one

Cat. No. B1423286
CAS RN: 1341149-68-5
M. Wt: 216.25 g/mol
InChI Key: NJBKKCJYFOBCON-UHFFFAOYSA-N
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Description

“1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one” is a chemical compound with the CAS Number 1341149-68-5 . It has a molecular weight of 216.25 and its IUPAC name is 1-{4-[(2,2-difluoroethyl)sulfanyl]phenyl}ethanone . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10F2OS/c1-7(13)8-2-4-9(5-3-8)14-6-10(11)12/h2-5,10H,6H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties like boiling point, melting point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Photocatalytic Desulfonylative Homocoupling

  • Research has explored the desulfonylative homocoupling of benzylic sulfone derivatives, including the use of a photoredox Ir catalyst. This process yields structurally diverse multiply-arylated ethanes, highlighting its potential in synthesizing medicinally important structures (Ohkura et al., 2022).

Kinetics and Mechanism in Reactions with Piperidine and Pyrrolidine Bases

  • The kinetics of the reaction of related compounds with piperidine and pyrrolidine bases in various solvents have been studied. This research provides insight into complex reactions leading to specific final products via intermediate stages (Jarczewski et al., 1986).

Synthesis and Biological Activity of Heteroatomic Compounds

  • New sulfur- and nitrogen-containing derivatives based on phenylthiourea and acetophenone have been synthesized. These compounds show significant biological activities, including antioxidant effects and potential applications in drug development (Farzaliyev et al., 2020).

Optical and Thermal Properties of Novel Heterocyclic Compounds

  • Research on novel heterocyclic compounds related to 1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one has been conducted, exploring their synthesis, optical, and thermal properties. This includes studies using techniques like single-crystal XRD and UV-visible analysis (Shruthi et al., 2019).

Superfluorescent Probe with Two-Photon Absorption

  • A study on a superfluorescent fluorenyl probe, with properties relevant to compounds like this compound, demonstrates its potential application in biological imaging. The probe shows strong solvatochromic effects and efficient two-photon absorption, suitable for cell imaging (Belfield et al., 2011).

Safety and Hazards

The compound has several hazard statements including H227, H302, H312, H315, H319, H332, and H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 . For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

1-[4-(2,2-difluoroethylsulfanyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2OS/c1-7(13)8-2-4-9(5-3-8)14-6-10(11)12/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBKKCJYFOBCON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)SCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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